An In-depth Technical Guide to 1(2H)-Phthalazinone: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1(2H)-Phthalazinone: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1(2H)-phthalazinone, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its emerging role as a core scaffold in the development of targeted therapeutics, particularly as PARP and VEGFR inhibitors.
Chemical Structure and Properties
1(2H)-Phthalazinone, also known as phthalazone, is a bicyclic aromatic compound with the chemical formula C₈H₆N₂O.[1][2][3][4][5] Its structure consists of a benzene ring fused to a pyridazinone ring. The presence of a lactam-lactim tautomerism allows it to exist in both keto (1(2H)-phthalazinone) and enol (1-hydroxyphthalazine) forms, with the keto form being predominant.[6]
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of 1(2H)-phthalazinone is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O | [1][2][3][4] |
| Molecular Weight | 146.15 g/mol | [1][2][4] |
| CAS Number | 119-39-1 | [1][3][4][5] |
| IUPAC Name | 2H-phthalazin-1-one | [1][3] |
| Appearance | Pale yellow or off-white crystalline solid | [1][5][7] |
| Melting Point | 183-185 °C | [2][4][5] |
| Boiling Point | 337 °C | [2][4] |
| Solubility | Insoluble in water; slightly soluble in chloroform, DMSO, and methanol. | [1][2][4] |
| ¹H NMR (DMSO-d₆) | δ 6.9–8.8 (m, 9H), 9.8 (s, 1H, NH), 12.98 (s, 1H, NH) | [8] |
| FT-IR (KBr, cm⁻¹) | 3325, 3285, 3195, 3132 (N-H stretching), 1650 (C=O stretching) | [8] |
Experimental Protocols
The synthesis of the 1(2H)-phthalazinone core is a critical step in the development of its derivatives. Below are detailed methodologies for its synthesis and characterization based on established literature.
Synthesis of 1(2H)-Phthalazinone from 2-Formylbenzoic Acid
This common and efficient method involves the condensation of 2-formylbenzoic acid (also known as phthalaldehydic acid) with hydrazine hydrate.
Materials:
-
2-Formylbenzoic acid
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (10%)
-
Hydrochloric acid (dilute)
Procedure:
-
A solution of 2-formylbenzoic acid (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (12 mmol) is added dropwise to the solution while stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in 10% aqueous sodium hydroxide and then acidified with dilute hydrochloric acid until a precipitate forms.
-
The solid precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol or water to yield pure 1(2H)-phthalazinone.[6][9][10]
Characterization of 1(2H)-Phthalazinone
The identity and purity of the synthesized 1(2H)-phthalazinone can be confirmed using various spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.[11][12][13]
-
FT-IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet. The FT-IR spectrum is recorded, and the characteristic absorption bands for the N-H and C=O functional groups are identified.[5][9][14][15]
-
Mass Spectrometry: The molecular weight of the compound is determined by mass spectrometry (e.g., ESI-MS), which should show a molecular ion peak corresponding to the calculated molecular weight of 1(2H)-phthalazinone.[8][9]
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate important aspects of 1(2H)-phthalazinone synthesis and its mechanism of action in key signaling pathways.
Caption: Generalized workflow for the synthesis of 1(2H)-Phthalazinone.
Role in Drug Development: A Scaffold for Targeted Therapies
The 1(2H)-phthalazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1][2] This has led to the development of numerous derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][4]
Inhibition of PARP Signaling Pathway
Several 1(2H)-phthalazinone derivatives, most notably Olaparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[16][17][18][19][20] PARP plays a crucial role in DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Caption: Mechanism of PARP inhibition by phthalazinone derivatives.
Inhibition of VEGFR Signaling Pathway
Derivatives of 1(2H)-phthalazinone have also been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[21][22][23] VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR signaling, these compounds can suppress tumor angiogenesis and starve tumors of essential nutrients and oxygen.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. bu.edu.eg [bu.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jpsbr.org [jpsbr.org]
- 10. longdom.org [longdom.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. 1(2H)-Phthalazinone(119-39-1) 1H NMR spectrum [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
